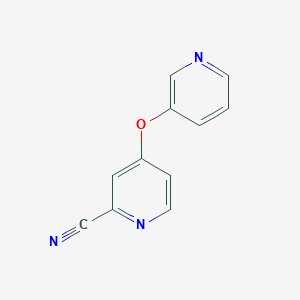

4-(pyridin-3-yloxy)pyridine-2-carbonitrile

Übersicht

Beschreibung

4-(Pyridin-3-yloxy)pyridine-2-carbonitrile, also known as 4-OPPC, is an organic compound with a chemical structure of C10H7N3O. It is a nitrogen-containing heterocycle that is used in various scientific research applications, including medicinal chemistry, synthetic organic chemistry, and biochemistry. 4-OPPC is synthesized through a variety of methods, including the reaction of pyridine-3-carbaldehyde with pyridine-2-carbonitrile in the presence of a base. This compound has a wide range of biochemical and physiological effects, and its use in laboratory experiments has both advantages and limitations.

Wissenschaftliche Forschungsanwendungen

4-(pyridin-3-yloxy)pyridine-2-carbonitrile is used in various scientific research applications, including medicinal chemistry, synthetic organic chemistry, and biochemistry. In medicinal chemistry, this compound is used as a starting material for the synthesis of a variety of pharmaceuticals, including anticancer agents, anti-inflammatory agents, and antifungal agents. In synthetic organic chemistry, this compound is used as a starting material for the synthesis of a variety of heterocyclic compounds, including pyridines, quinolines, and indoles. In biochemistry, this compound is used as a starting material for the synthesis of a variety of biologically active compounds, including peptides, peptidomimetics, and peptidomimetic inhibitors.

Wirkmechanismus

Target of Action

The primary targets of 4-(pyridin-3-yloxy)pyridine-2-carbonitrile are currently unknown. The compound shares structural similarities with 2-Pyridinecarbonitrile and 3-Pyridinecarbonitrile , but the specific targets of these compounds are also not well-defined

Mode of Action

These interactions could potentially alter the conformation or activity of the target molecules, leading to changes in cellular processes .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Pyridine derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects Therefore, it is possible that this compound could affect multiple biochemical pathways

Result of Action

Based on the biological activities of related pyridine derivatives, it is possible that this compound could have antiviral, anti-inflammatory, or anticancer effects

Vorteile Und Einschränkungen Für Laborexperimente

The use of 4-(pyridin-3-yloxy)pyridine-2-carbonitrile in laboratory experiments has both advantages and limitations. The main advantage of using this compound in laboratory experiments is that it is a relatively stable compound that can be easily synthesized in a variety of ways. The main limitation of using this compound in laboratory experiments is that it is a relatively expensive compound, which can limit its use in certain applications.

Zukünftige Richtungen

There are a variety of potential future directions for 4-(pyridin-3-yloxy)pyridine-2-carbonitrile research. One potential direction is the development of more efficient and cost-effective synthesis methods for this compound. Another potential direction is the development of novel pharmaceuticals based on this compound. A third potential direction is the exploration of the biochemical and physiological effects of this compound in more detail. Finally, a fourth potential direction is the exploration of the potential therapeutic applications of this compound.

Eigenschaften

IUPAC Name |

4-pyridin-3-yloxypyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O/c12-7-9-6-10(3-5-14-9)15-11-2-1-4-13-8-11/h1-6,8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNSLYXPXSBRDTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OC2=CC(=NC=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]-3-methylphenyl}acetamide](/img/structure/B6493685.png)

![3-cyclopentyl-N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}propanamide](/img/structure/B6493704.png)

![N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}adamantane-1-carboxamide](/img/structure/B6493707.png)

![N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-4-(propan-2-yloxy)benzamide](/img/structure/B6493709.png)

![N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2,4-dimethoxybenzamide](/img/structure/B6493713.png)

![3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6493718.png)

![N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B6493719.png)

![N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B6493726.png)

![N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2,2-diphenylacetamide](/img/structure/B6493727.png)